Cas no 2137573-02-3 (8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl)-)

8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl)- is a spirocyclic lactam compound featuring a unique structural framework combining an oxa-aza spirocycle with a 1-methylcyclobutyl substituent. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The rigid spirocyclic core enhances conformational stability, while the methylcyclobutyl group may contribute to improved lipophilicity and steric properties. Such structural attributes make it valuable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic utility is further underscored by its compatibility with diverse functionalization strategies.
8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl)- structure
2137573-02-3 structure
Product name:8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl)-
CAS No:2137573-02-3
MF:C13H21NO2
MW:223.31134390831
CID:5293703

8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl)- Chemical and Physical Properties

Names and Identifiers

    • 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl)-
    • Inchi: 1S/C13H21NO2/c1-12(3-2-4-12)10-9-11(15)14-13(10)5-7-16-8-6-13/h10H,2-9H2,1H3,(H,14,15)
    • InChI Key: XUWMVOAUMRNOJE-UHFFFAOYSA-N
    • SMILES: N1C2(CCOCC2)C(C2(C)CCC2)CC1=O

8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-790586-0.1g
4-(1-methylcyclobutyl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137573-02-3 95%
0.1g
$1371.0 2024-05-22
Enamine
EN300-790586-0.5g
4-(1-methylcyclobutyl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137573-02-3 95%
0.5g
$1495.0 2024-05-22
Enamine
EN300-790586-10.0g
4-(1-methylcyclobutyl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137573-02-3 95%
10.0g
$6697.0 2024-05-22
Enamine
EN300-790586-0.25g
4-(1-methylcyclobutyl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137573-02-3 95%
0.25g
$1432.0 2024-05-22
Enamine
EN300-790586-1.0g
4-(1-methylcyclobutyl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137573-02-3 95%
1.0g
$1557.0 2024-05-22
Enamine
EN300-790586-2.5g
4-(1-methylcyclobutyl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137573-02-3 95%
2.5g
$3051.0 2024-05-22
Enamine
EN300-790586-5.0g
4-(1-methylcyclobutyl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137573-02-3 95%
5.0g
$4517.0 2024-05-22
Enamine
EN300-790586-0.05g
4-(1-methylcyclobutyl)-8-oxa-1-azaspiro[4.5]decan-2-one
2137573-02-3 95%
0.05g
$1308.0 2024-05-22

Additional information on 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl)-

Introduction to 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl) and Its Significance in Modern Chemical Research

8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl), identified by its CAS number 2137573-02-3, represents a compound of considerable interest in the realm of organic chemistry and pharmaceutical innovation. This spirocyclic structure, characterized by a unique oxygen and nitrogen-containing heterocyclic core, has garnered attention due to its potential applications in drug discovery and material science. The presence of a 1-methylcyclobutyl substituent adds a layer of complexity that influences its reactivity and biological interactions, making it a subject of extensive research.

The compound belongs to the spirocyclic ketone class, which is known for its structural rigidity and functional diversity. Spirocyclic compounds often exhibit enhanced stability and unique electronic properties, making them valuable scaffolds in medicinal chemistry. The specific arrangement of atoms in 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl) contributes to its distinct chemical profile, which has been explored in various synthetic pathways and biological assays.

In recent years, there has been a growing interest in heterocyclic compounds due to their prevalence in bioactive molecules. The nitrogen atom in the spirocyclic system of this compound can serve as a hydrogen bond acceptor, a feature that is crucial for binding to biological targets. This characteristic has prompted researchers to investigate its potential as a lead compound in the development of novel therapeutic agents.

One of the most compelling aspects of 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl) is its synthetic versatility. The spirocyclic core can be modified through various chemical transformations, allowing for the creation of derivatives with tailored properties. For instance, functionalization at the ketone group or the cyclobutyl ring can introduce new reactivity or enhance specific interactions with biological receptors. These modifications have been explored in efforts to optimize pharmacokinetic profiles and improve drug-like properties.

Recent studies have highlighted the compound's potential in addressing neurological disorders. The rigid spirocyclic structure mimics natural biomolecules, suggesting that it could interact with enzymes or receptors involved in neural signaling pathways. Preliminary computational studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in neurodegenerative diseases. This aligns with the broader trend in pharmaceutical research toward developing treatments that target underlying molecular mechanisms.

The 1-methylcyclobutyl moiety plays a significant role in determining the compound's overall behavior. This substituent not only influences electronic distribution but also affects solubility and metabolic stability. By modulating the size and electronic properties of this group, researchers can fine-tune the compound's pharmacological activity. Such flexibility is particularly valuable in drug design, where achieving an optimal balance between potency and selectivity is essential.

In material science, spirocyclic compounds like 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl) have been explored for their potential use in advanced materials. Their unique structural motifs can contribute to the development of novel polymers or liquid crystals with enhanced thermal stability and mechanical strength. These applications are particularly relevant in industries requiring high-performance materials for electronic devices or specialized coatings.

The synthesis of this compound involves multi-step organic reactions that showcase modern synthetic methodologies. Techniques such as transition metal-catalyzed coupling reactions and asymmetric synthesis have been employed to construct the spirocyclic core with high precision. These advances in synthetic chemistry have enabled the preparation of complex molecules like this one, opening up new avenues for research and development.

From a computational chemistry perspective, 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl) has been subjected to detailed molecular modeling studies to understand its interactions at a quantum mechanical level. These studies provide insights into how the compound might bind to biological targets and how structural modifications could enhance its efficacy. Such computational approaches are increasingly integral to drug discovery pipelines, complementing experimental efforts by predicting molecular behavior before physical synthesis.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications across multiple domains. Whether as a lead molecule for drug development or as a building block for advanced materials, 8-Oxa-1-azaspiro[4.5]decan-2-one, 4-(1-methylcyclobutyl) exemplifies the intersection of chemistry and innovation that drives scientific progress.

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